molecular formula C6H12ClNO2 B6178015 rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 220256-77-9

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No. B6178015
CAS RN: 220256-77-9
M. Wt: 165.6
InChI Key:
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Description

Rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis (abbreviated as RAC) is a chiral compound that has been widely studied in recent years due to its unique properties and potential applications in chemistry, biochemistry, and pharmaceuticals. RAC is a chiral molecule, meaning it has two mirror-image forms, and it is the cis form of the compound that has been studied in the most detail.

Scientific Research Applications

Rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pharmaceuticals and other compounds, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. It has also been used in the synthesis of organic materials for use in electronics, such as organic light-emitting diodes (OLEDs). In addition, rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis has been used in the synthesis of polymers and other materials for use in biomedical and biotechnological applications.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis is not fully understood, but it is believed to involve the formation of a hydrogen bond between the two chiral forms of the compound. This hydrogen bond is believed to be responsible for the stereoselective synthesis of the desired cis form of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis. Additionally, the hydrogen bond is believed to be responsible for the unique properties of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis, such as its high selectivity and yield in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis are not well understood. However, it has been suggested that rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis may have anti-inflammatory and antineoplastic properties, as well as the potential to reduce the risk of certain cancers. Additionally, rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis has been suggested to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

The main advantage of using rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis in laboratory experiments is its high selectivity and yield. This makes it an ideal choice for synthesizing pharmaceuticals and other compounds. Additionally, rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis is relatively inexpensive and easy to obtain, making it a cost-effective choice for laboratory experiments. However, there are some limitations to using rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis in laboratory experiments. For example, the stereoselective synthesis of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis requires the use of a chiral catalyst, which can be difficult to obtain and expensive. Additionally, the mechanism of action of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis is not fully understood, so it can be difficult to predict the effects of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis on different biochemical and physiological processes.

Future Directions

There are a number of potential future directions for research on rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis. One potential direction is to further investigate the mechanism of action of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted on the synthesis of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis using achiral catalysts or organocatalysts in order to improve the yield and selectivity of the compound. Furthermore, research could be conducted to explore the potential applications of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis in the synthesis of pharmaceuticals and other compounds. Finally, research could be conducted to explore the potential applications of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis in the treatment of neurological disorders and other diseases.

Synthesis Methods

Rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis can be synthesized through a variety of methods. One of the most commonly used methods is the asymmetric synthesis of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis using a chiral catalyst. This method involves the use of a chiral catalyst to promote the formation of the desired cis form of rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis. This method is often used in the synthesis of pharmaceuticals and other compounds due to its high yield and selectivity. Other methods of synthesis include the use of achiral catalysts, the use of organocatalysts, and the use of enzymatic catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis involves the following steps: protection of the carboxylic acid group, reduction of the carbonyl group, and addition of the amino group.", "Starting Materials": [ "Cyclobutane-1-carboxylic acid", "Methanol", "Thionyl chloride", "Sodium borohydride", "Methylamine", "Hydrochloric acid", "Diethyl ether", "Sodium hydroxide" ], "Reaction": [ "Cyclobutane-1-carboxylic acid is reacted with methanol and thionyl chloride to form the corresponding methyl ester.", "The methyl ester is then reduced using sodium borohydride to form the corresponding alcohol.", "The alcohol is then protected using a suitable protecting group such as tert-butyldimethylsilyl chloride to form the corresponding silyl ether.", "The silyl ether is then reacted with methylamine in the presence of hydrochloric acid to form the corresponding amine.", "The amine is then deprotected using sodium hydroxide to form the final product, rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis." ] }

CAS RN

220256-77-9

Product Name

rac-(1R,2S)-2-(aminomethyl)cyclobutane-1-carboxylic acid hydrochloride, cis

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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